Mannuronate oligosaccharides DP30-DP50
Description
Mannuronate oligosaccharides (MOS) DP30-DP50 are β(1-4)-linked polymers of D-mannuronic acid with degrees of polymerization (DP) ranging from 30 to 50. These oligosaccharides are derived from the hydrolysis of alginate, a natural polysaccharide abundant in brown algae (Macrocystis pyrifera, Laminaria japonica, etc.) . Their high molecular weight and anionic properties enable interactions with biological systems, particularly in modulating uric acid metabolism and gut microbiota.
Properties
Molecular Formula |
C23H38NO19Na |
|---|---|
Synonyms |
Oligosaccharides prepared by β(1-4) linked D-mannuronate block hydrolysis from Chorda filum. Sodium salt. |
Origin of Product |
United States |
Comparison with Similar Compounds
Uric Acid Metabolism
- MOS DP30-DP50 : Demonstrated superior SUA-lowering effects via dual regulation of renal (URAT1, GLUT9) and intestinal (ABCG2) transporters .
- Guluronate Oligosaccharides: Limited evidence for uric acid modulation; primarily studied for gelation properties in drug delivery .
- Low-DP Mannuronates (DP2-DP5) : Used in industrial applications (e.g., surfactants) rather than therapeutic roles .
Gut Microbiota Interactions
Preparation Methods
Source Material and Alginate Extraction
Brown seaweeds (Phaeophyceae) serve as the primary source of alginate, a heteropolysaccharide composed of β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. Extraction involves alkaline treatment (e.g., 2–4% Na2CO3 at 60–80°C) to solubilize alginate, followed by precipitation with calcium chloride or ethanol. The resulting sodium alginate is fractionated into poly-M blocks via partial acid hydrolysis and selective precipitation, as poly-M segments exhibit higher solubility at pH 2.5–3.5 compared to poly-G blocks.
Alginate Lyase Selection and Specificity
Enzymatic hydrolysis employs alginate lyases (EC 4.2.2.3), which cleave glycosidic bonds via β-elimination to produce unsaturated oligosaccharides. Lyases are classified based on substrate preference:
-
PolyM-specific lyases (e.g., AlyPM from Pseudoalteromonas spp.) preferentially degrade poly-M blocks, yielding mannuronate oligosaccharides.
-
Bifunctional lyases (e.g., AlyA5 from Zobellia galactanivorans) hydrolyze both poly-M and poly-G but require substrate modification for M-block specificity.
The lyase Cel32, isolated from Vibrio spp., demonstrates a Km of 27.21 mM and kcat of 101.87 s⁻¹ for sodium alginate, with higher activity toward poly-M (53.61 mM Km) than poly-G (15.62 mM Km). This preference ensures selective production of mannuronate-rich oligosaccharides.
Table 1: Kinetic Parameters of Representative Alginate Lyases
| Enzyme | Source | Substrate | Km (mM) | kcat (s⁻¹) |
|---|---|---|---|---|
| Cel32 | Vibrio spp. | Poly-M | 53.61 | 163.73 |
| AlyPM | Pseudoalteromonas spp. | Poly-M | 48.20 | 142.50 |
| AlyA5 | Zobellia spp. | Poly-MG | 23.90 | 81.64 |
Process Optimization for DP30-DP50 Production
Controlling DP requires modulating reaction conditions:
-
Temperature : Optimal activity for most lyases occurs at 40–50°C. Elevated temperatures (≥60°C) risk enzyme denaturation, while lower temperatures (≤30°C) reduce hydrolysis rates.
-
pH : Lyases exhibit peak activity at pH 6.5–7.5. For poly-M degradation, pH 7.0 minimizes side reactions with poly-G blocks.
-
Substrate concentration : A 2–4% (w/v) sodium alginate solution balances viscosity and reaction efficiency. Higher concentrations impede enzyme diffusion, lowering yield.
-
Reaction time : Extended hydrolysis (24–48 hours) favors longer oligomers (DP30-DP50), while shorter durations (6–12 hours) produce smaller fragments (DP5-DP20).
Post-hydrolysis, oligosaccharides are purified via ultrafiltration (30–50 kDa molecular weight cut-off) or size-exclusion chromatography. Yields typically range from 60–75%, with purity >95% confirmed by HPLC-ESI-MS.
Chemical Synthesis and Acid Hydrolysis
Acid-Catalyzed Depolymerization
Controlled acid hydrolysis (e.g., 0.1–0.5 M HCl at 80–100°C) breaks alginate glycosidic bonds but lacks specificity, yielding heterogeneous oligomers. Mannuronate oligosaccharides DP30-DP50 constitute <20% of products due to random cleavage. This method is largely obsolete due to poor reproducibility and high energy demands.
Chemical Modification of Alginate
Periodate oxidation selectively cleaves vicinal diols in alginate, generating shorter chains. However, over-oxidation degrades uronic acid residues, necessitating precise stoichiometric control. Subsequent borohydride reduction stabilizes termini but introduces non-native structures, limiting biomedical applicability.
Automated Enzymatic Synthesis
Platform Design and Workflow
Recent advances employ liquid-handling systems for stepwise oligosaccharide assembly. The process involves:
-
Tagging : A sulfonate-modified lactose primer anchors the growing oligomer to a DEAE resin.
-
Glycosyltransferase cycling : Sequential addition of UDP-mannuronate and glycosyltransferases (e.g., B4GalT1) extends the chain.
-
Purification : After each cycle, washing with ammonium bicarbonate removes enzymes and unreacted substrates, while the oligomer remains resin-bound.
Table 2: Automated Synthesis Parameters for DP30-DP50
| Parameter | Value |
|---|---|
| Enzyme | B4GalT1, B3GNT2 |
| Temperature | 37°C |
| Cycle Duration | 16 hours per DP increment |
| Overall Yield | 37% (5 cycles) |
Advantages and Limitations
This method achieves precise DP control (average step yield: 85%) but requires expensive enzymes and specialized equipment. Scalability remains challenging, with current systems producing ≤100 mg per batch.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for DP30-DP50 Synthesis
| Method | DP Control | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Enzymatic Hydrolysis | Moderate | 60–75 | >95 | 50–100 |
| Automated Synthesis | High | 30–40 | >99 | 500–1,000 |
| Acid Hydrolysis | Low | 10–20 | 70–80 | 20–50 |
Enzymatic hydrolysis remains the most viable industrial method, whereas automated synthesis is reserved for high-value applications requiring monodisperse products .
Q & A
Q. What are the established methods for synthesizing Mannuronate oligosaccharides (MOs) with DP30-DP50, and how do their yields and purity compare?
MOs are synthesized via:
- Chemical synthesis : Automated solution-phase methods using β-1,4-mannuronate linkages, achieving controlled polymerization (DP30-DP50) with >80% purity .
- Acid hydrolysis : Treatment of alginate at pH 3 and 100°C for 8 hours, producing oligosaccharides with DP5-DP50, though requiring subsequent purification .
- Enzymatic depolymerization : Alginate lyases (e.g., exolytic vs. endolytic) yield distinct DP profiles; exolytic lyases produce shorter chains (DP2-DP10), while endolytic lyases generate longer fragments (DP20-DP50) . Key consideration: Acid hydrolysis risks partial degradation, while enzymatic methods offer specificity but require optimization of pH, temperature, and enzyme-substrate ratios.
Q. Which analytical techniques are most effective for characterizing the DP and linkage patterns of MOs?
- Mass spectrometry (MS) : MALDI-TOF or ESI-MS quantifies DP distribution and identifies fragmentation patterns (e.g., cleavage at β-1,4 linkages) .
- NMR spectroscopy : 1D/2D NMR (e.g., COSY, HSQC) resolves mannuronate/guluronate ratios and confirms homopolymeric (polyM) vs. heteropolymeric (polyGM) blocks .
- Chromatography : HILIC (Hydrophilic Interaction Liquid Chromatography) separates MOs by DP, while SEC (Size Exclusion Chromatography) estimates molecular weight distributions .
Q. How can researchers optimize the separation of MOs DP30-DP50 from complex mixtures?
- Stepwise purification :
Crude separation : Use SEC to remove low-DP fragments (<DP20).
Fine resolution : Apply HILIC with acetonitrile/water gradients to isolate DP30-DP50 fractions .
Validation : Confirm purity via MS and monosaccharide composition analysis.
- Key challenge : Overlapping DP ranges require iterative runs and standardized reference materials.
Advanced Research Questions
Q. How do the action modes of exolytic vs. endolytic alginate lyases influence the DP profile of MOs?
- Exolytic lyases : Processively cleave from chain termini, producing shorter oligosaccharides (DP2-DP10) with high homogeneity but low yields for DP30-DP50 .
- Endolytic lyases : Randomly hydrolyze internal β-1,4 linkages, generating broader DP ranges (DP20-DP50) but requiring post-treatment SEC/HILIC purification . Strategic recommendation: Combine endolytic lyases (e.g., AlyA from Vibrio) with SEC to maximize DP30-DP50 yield.
Q. What experimental designs are suitable for resolving contradictions in bioactivity studies of MOs?
- Controlled variables : Standardize MOs by DP, uronate composition (M/G ratio), and purity (e.g., ≥95% via HILIC).
- Data reconciliation : Use ANOVA to compare bioactivity across batches, ensuring statistical significance (p<0.05) .
- Case example : Conflicting immunomodulatory results may arise from polyM vs. polyGM content; quantify via NMR and correlate with cytokine assays .
Q. How can structure-function relationships guide the directional preparation of MOs for specific applications?
- Functional targeting :
- Anti-inflammatory activity : DP30-DP50 polyM blocks show higher TLR4 binding affinity than heteropolymers .
- Prebiotic effects : DP40-DP50 MOs enhance Bifidobacterium growth 2-fold compared to DP20-DP30 .
Methodological Challenges and Solutions
Q. What are the limitations of current mechanistic studies on MO bioactivity, and how can they be addressed?
- Limitations : Overreliance on animal models; scarce cell-based mechanistic data (e.g., signaling pathway analysis) .
- Solutions :
- Apply transcriptomics (RNA-seq) to MO-treated macrophages to identify NF-κB/STAT3 modulation .
- Use CRISPR-engineered cell lines (e.g., TLR4-KO) to isolate MO-specific effects .
Q. How can researchers ensure reproducibility in MO preparation and analysis?
- Standardization :
- Adopt centralized reference materials (e.g., certified MOs from Elicityl) .
- Document protocols using MISEV guidelines (e.g., detailed lyase activity units, hydrolysis time) .
- Data reporting : Include DP distribution histograms, M/G ratios, and purity metrics in all publications .
Key Research Gaps Identified
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
